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Compound of Interest

Compound Name: 4-Ethoxy-2,3-difluorophenol

Cat. No.: B141254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the

compound 4-Ethoxy-2,3-difluorophenol (CAS No. 126163-56-2). The information is compiled

to assist researchers and professionals in drug development and other scientific fields in

understanding the structural and analytical characteristics of this molecule. While a complete

set of experimental spectral data is not publicly available, this guide presents the existing

information and provides generalized experimental protocols for its acquisition.

Compound Information
Property Value

IUPAC Name 4-Ethoxy-2,3-difluorophenol

CAS Number 126163-56-2

Molecular Formula C₈H₈F₂O₂[1]

Molecular Weight 174.15 g/mol [2]

Appearance White crystals, powder, or crystalline powder[2]

Melting Point 66.0-78.0 °C[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 4-Ethoxy-2,3-difluorophenol are not readily available

in the public domain. The following tables are placeholders for expected signals based on the

molecular structure.

Table 1: Predicted ¹H NMR Data

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

-OH Broad Singlet s -

Ar-H 6.5 - 7.5 m H-H, H-F coupling

-OCH₂CH₃ ~4.0 q ~7 Hz

-OCH₂CH₃ ~1.4 t ~7 Hz

Table 2: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)

C-O (Aromatic) 140 - 160

C-F (Aromatic) 140 - 160 (with C-F coupling)

C-H (Aromatic) 110 - 130

C-C (Aromatic) 110 - 130

-OCH₂CH₃ 60 - 70

-OCH₂CH₃ 10 - 20

Infrared (IR) Spectroscopy
IR spectral data has been reported for 4-Ethoxy-2,3-difluorophenol.[1] The characteristic

absorption bands are summarized below.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)

2850 - 3000 Medium C-H stretch (aliphatic)

1500 - 1600 Strong C=C stretch (aromatic ring)

1200 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Strong C-F stretch

Mass Spectrometry (MS)
While experimental mass spectra with fragmentation patterns are not available, predicted

mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 175.05652

[M+Na]⁺ 197.03846

[M-H]⁻ 173.04196

[M]⁺ 174.04869

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This is a general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:
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Weigh approximately 5-10 mg of 4-Ethoxy-2,3-difluorophenol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a small vial.

Vortex the vial to ensure complete dissolution.

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean,

dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy Protocol
The following protocols are based on reported methods for 4-Ethoxy-2,3-difluorophenol.[1]

Sample Preparation:
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Grind a small amount (1-2 mg) of 4-Ethoxy-2,3-difluorophenol with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[1]

Sample Preparation:

Place a small amount of the solid 4-Ethoxy-2,3-difluorophenol sample directly onto the

ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in press.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[1]

Mass Spectrometry (MS) Protocol
This is a general protocol for obtaining a mass spectrum.
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Sample Introduction:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable method such as direct

infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS)

or Liquid Chromatography (LC-MS).

Ionization:

Ionize the sample using an appropriate technique. Common methods include Electrospray

Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis:

Detect the ions and generate a mass spectrum.

Analyze the spectrum to determine the molecular weight and fragmentation pattern of the

compound.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound.
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Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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